5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP) is a phenolic compound used in a wide range of scientific research applications. It is a colorless to pale yellow crystalline solid with a melting point of 74-75°C. 5-DMP-2MP has been used to study the properties of polyphenols, as well as their physiological and biochemical effects. This compound has also been applied to a variety of laboratory experiments, offering advantages and limitations for each.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used to study the properties of polyphenols, as well as their physiological and biochemical effects. 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to investigate the antioxidant properties of polyphenols, as well as their effects on cell proliferation and apoptosis. It has also been used to study the effects of polyphenols on inflammation and cancer. Furthermore, 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used to investigate the effects of polyphenols on the cardiovascular system.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% is still not fully understood. However, it is believed that this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed that 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has anti-inflammatory, anti-cancer, and cardioprotective effects.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including lipoxygenase and cyclooxygenase. It has also been shown to reduce inflammation and oxidative stress. Furthermore, 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of certain cancer cells, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is available in high purity. Furthermore, its wide range of scientific research applications makes it a useful tool for researchers. However, there are also some limitations to using 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on humans are still not known.
Future Directions
The future directions for 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% research are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its effects on humans. Additionally, further research is needed to investigate the effects of 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% on other diseases and conditions, such as neurological disorders and metabolic syndrome. Furthermore, research is needed to explore the potential of this compound for drug development and clinical applications. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95%.
Synthesis Methods
5-(2,4-Dimethoxyphenyl)-2-methoxyphenol, 95% can be synthesized from 2,4-dimethoxyphenol and 2-methoxyphenol, which are commercially available. The two reactants are heated in a solution of acetic acid, and the resulting product is extracted with ether. The ether solution is then dried, and the product is recrystallized from ethanol. This synthesis method is simple and cost-effective, and it yields a high purity product.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-11-5-6-12(15(9-11)19-3)10-4-7-14(18-2)13(16)8-10/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFDMCQDIRSLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685648 |
Source
|
Record name | 2',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-90-7 |
Source
|
Record name | 2',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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